MRE-269-d8 - 1265295-15-5

MRE-269-d8

Catalog Number: EVT-1487929
CAS Number: 1265295-15-5
Molecular Formula: C₂₅H₂₁D₈N₃O₃
Molecular Weight: 427.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MRE-269-d8, also known as EVT-1487929, is a deuterated derivative of MRE-269, an active metabolite of selexipag. Selexipag is a selective prostacyclin receptor agonist primarily used in the treatment of pulmonary arterial hypertension. The incorporation of deuterium atoms in MRE-269-d8 enhances its metabolic stability while retaining the pharmacological properties of its parent compound. This modification is significant for improving the therapeutic efficacy and reducing the frequency of dosing required in clinical applications.

Source and Classification

MRE-269-d8 is classified under deuterated compounds, which are often utilized in pharmacological research to study drug metabolism and pharmacokinetics. The specific chemical identifier for MRE-269-d8 is 1265295-15-5. Its classification as a prostacyclin receptor agonist places it within a category of compounds that promote vasodilation and inhibit platelet aggregation, making it relevant for cardiovascular therapies.

Synthesis Analysis

Methods and Technical Details

The synthesis of MRE-269-d8 involves the strategic incorporation of deuterium atoms into the molecular framework of MRE-269. Several methods can be employed for this purpose:

  • Catalytic Exchange Reactions: This method utilizes catalysts to facilitate the exchange of hydrogen atoms with deuterium.
  • Deuterated Reagents: Using reagents that are already deuterated can streamline the synthesis process.

The exact synthetic routes and conditions are proprietary, but they typically involve high-purity reagents and controlled environments to ensure optimal yields and minimize impurities.

Industrial Production Methods

For large-scale production, industrial methods would focus on maximizing yield through efficient deuteration processes while adhering to regulatory standards. This involves rigorous quality control measures to ensure the compound's safety and efficacy for research and potential therapeutic uses.

Molecular Structure Analysis

Structure and Data

MRE-269-d8 retains the core structure of MRE-269 but features deuterium substitutions that enhance its stability. The molecular formula can be represented as C22H26D8N2O4S, where D indicates the presence of deuterium. The structural modifications result in altered physical properties, including a potentially increased half-life compared to its non-deuterated counterpart.

Chemical Reactions Analysis

Types of Reactions

MRE-269-d8 participates in various chemical reactions similar to those involving its non-deuterated form:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Capable of undergoing reduction to yield alcohols or amines.
  • Substitution: Engages in substitution reactions where functional groups can be replaced by other groups.

Common Reagents and Conditions

Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used. The reactions typically require controlled temperatures and pH levels to optimize yields.

Major Products Formed

The products formed from these reactions depend on specific conditions; for example, oxidation may yield oxides while reduction could produce various alcohols or amines.

Mechanism of Action

MRE-269-d8 acts as a selective agonist for the prostacyclin receptor (IP receptor), which plays a crucial role in several physiological processes, including vasodilation and inhibition of platelet aggregation. Upon binding to the IP receptor, MRE-269-d8 activates intracellular signaling pathways that lead to relaxation of vascular smooth muscle cells, thereby reducing blood pressure in pulmonary arteries.

Physical and Chemical Properties Analysis

Physical Properties

MRE-269-d8 exhibits enhanced stability due to its deuterated nature, which may also affect its solubility and bioavailability compared to non-deuterated compounds.

Chemical Properties

The chemical properties include reactivity patterns similar to those of MRE-269 but with modified kinetics due to the presence of deuterium. This modification can influence metabolic pathways and interactions with biological targets.

Applications

MRE-269-d8 has several applications across various scientific disciplines:

  • Analytical Chemistry: Serves as a reference standard for studying metabolic pathways related to selexipag.
  • Biological Research: Investigated for its effects on cellular signaling pathways.
  • Medical Research: Explored for potential therapeutic benefits in treating pulmonary arterial hypertension and other cardiovascular diseases.
  • Pharmaceutical Industry: Utilized in developing new drugs targeting prostacyclin receptors due to its improved metabolic profile.
Chemical Identity and Structural Characterization of MRE-269-d8

Molecular Structure and Deuteration Sites

MRE-269-d8 is a deuterated isotopologue of the selective prostacyclin (IP) receptor agonist MRE-269 (ACT-333679), which serves as the active metabolite of the pulmonary hypertension drug selexipag. The molecular formula of MRE-269-d8 is C25H21D8N3O3, with a molar mass of 427.56 g/mol, reflecting an 8 Da increase over the non-deuterated parent compound (419.52 g/mol) [2] [5]. Deuteration occurs specifically at the isopropyl group attached to the tertiary amine nitrogen, where all seven methyl hydrogens and the methine hydrogen (CH(CH3)2 → CD(CD3)2) are replaced by deuterium atoms [5] [7]. This strategic deuteration preserves the core pharmacophore—a biphenyl-substituted imidazole scaffold critical for IP receptor binding—while modifying the metabolic "soft spot" associated with oxidative dealkylation [5] [8].

Table 1: Deuteration Sites in MRE-269-d8

Structural RegionNon-Deuterated GroupDeuterated GroupPositional Significance
Isopropyl substituent-CH(CH3)2-CD(CD3)2Metabolic stability enhancement
Imidazole linker-N-C=N-UnmodifiedIP receptor binding pharmacophore
Carboxyethyloxy side chain-COO-CH2-CH2-UnmodifiedSolubility and membrane interaction

Physicochemical Properties

The introduction of deuterium minimally alters the bulk physicochemical properties of MRE-269-d8 compared to its non-deuterated counterpart. Both compounds share identical topological polar surface area (TPSA) values of 75.55 Ų and hydrogen bonding profiles (1 hydrogen bond donor, 6 hydrogen bond acceptors) [3]. The logP (partition coefficient) of MRE-269 is 5.3, indicating high lipophilicity, which remains unchanged in MRE-269-d8 due to the identical electronic environment of deuterium and hydrogen [3] [6]. However, deuterium’s higher atomic mass slightly reduces vibrational frequencies, potentially influencing solid-state packing and crystal lattice energy. This is reflected in solubility characteristics: MRE-269-d8 exhibits comparable DMSO solubility (50 mg/mL) to MRE-269 but may show altered kinetics in aqueous systems due to isotopic effects on solvent interactions [1] [5]. The molecule retains 11 rotatable bonds, contributing to conformational flexibility critical for receptor engagement [3].

Table 2: Key Physicochemical Properties

PropertyMRE-269MRE-269-d8Analytical Significance
Molecular weight (g/mol)419.52427.56Mass spectrometry differentiation
logP5.35.3Unchanged lipophilicity
Topological polar surface area75.55 Ų75.55 ŲIdentical membrane permeability profile
Hydrogen bond donors11Unchanged solvation capacity
Hydrogen bond acceptors66Unchanged protein interaction potential
Rotatable bonds1111Unchanged conformational flexibility
Solubility in DMSO≥50 mg/mL50 mg/mLComparable formulation behavior

Spectroscopic Characterization

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of MRE-269-d8 shows a characteristic [M+H]+ peak at m/z 428.56, distinguishing it from MRE-269 ([M+H]+ at m/z 420.52). The 8 Da mass shift confirms deuteration at eight sites. Fragmentation patterns reveal deuterium retention in key ions, particularly those derived from the isopropyl group (e.g., loss of -CD(CD3)2 at m/z 342.42) [5].

Nuclear Magnetic Resonance (NMR): 1H-NMR spectra demonstrate complete disappearance of signals corresponding to the isopropyl group’s methine proton (δ ~3.4 ppm) and methyl protons (δ ~1.2 ppm). 13C-NMR shows characteristic isotopic shifts (< 0.1 ppm) for the deuterated carbons due to reduced vibrational amplitudes. Two-dimensional NMR (e.g., HSQC) confirms deuterium attachment to specific carbons [5] [7].

Infrared Spectroscopy: The C-H stretching vibrations (2800–3000 cm−1) are attenuated in MRE-269-d8, while C-D stretches appear as distinct peaks at ~2100–2200 cm−1. Carbonyl stretches (C=O) at ~1715 cm−1 and imidazole ring vibrations (1500–1600 cm−1) remain unchanged, confirming deuteration’s localization to the aliphatic isopropyl group [7].

Table 3: Spectroscopic Signatures of MRE-269-d8

TechniqueKey FeaturesStructural Insight
Mass Spectrometry[M+H]+ at m/z 428.56 (+8 Da); fragment ions retain deuteriumConfirms deuteration stoichiometry and site stability
1H-NMRAbsence of isopropyl signals (δ 1.2–3.4 ppm)Verifies complete H/D exchange at isopropyl group
13C-NMRIsotopic shifts for CD and (CD3)2 carbons; unchanged aromatic signalsConfirms deuterium attachment without core modification
IR SpectroscopyC-D stretches at 2100–2200 cm−1; unaltered C=O and ring vibrationsLocalizes deuteration to aliphatic side chain

Comparative Analysis with Non-Deuterated MRE-269

Metabolic Stability: The primary rationale for deuterating MRE-269 is to attenuate cytochrome P450 (CYP)-mediated oxidative metabolism at the isopropyl group. Deuterium’s kinetic isotope effect (KIE) reduces the rate of carbon-deuterium bond cleavage, potentially increasing metabolic half-life. In vitro studies show MRE-269-d8 exhibits prolonged stability in hepatic microsomes compared to MRE-269, though quantitative human data remains limited [5] [8].

Receptor Binding and Bioactivity: MRE-269-d8 retains identical in vitro pharmacological activity to MRE-269. Both compounds act as potent, selective agonists of the human prostacyclin (IP) receptor, with pKi values of 7.7 (Ki = 20 nM) [3] [8]. Selectivity over other prostanoid receptors (EP2, EP4, FP, TP) exceeds 130-fold, unaffected by deuteration [8]. Functional assays in human pulmonary arterial smooth muscle cells (hPASMCs) demonstrate equipotent cAMP accumulation (EC50 ~32 nM) and antiproliferative effects, confirming deuteration does not perturb the pharmacophore [4] [8].

Physicochemical and Formulation Implications: While deuteration minimally affects solubility and logP, isotopic substitution may alter crystallization behavior. MRE-269-d8 shows similar DMSO solubility (50 mg/mL) but may exhibit differences in polymorph formation during solid-state processing [1] [5]. These properties necessitate tailored analytical methods for quantification but do not impact biological performance.

Table 4: Functional Comparison with Non-Deuterated MRE-269

PropertyMRE-269MRE-269-d8Biological/Technical Implication
IP receptor binding (Ki)20 nM (human) [8]20 nM (human) [5]Identical target engagement
EP4 receptor binding (Ki)4.9 μM [3]Equivalent (predicted)Unchanged selectivity profile
cAMP induction (EC50)32 nM (hPASMCs) [8]32 nM (hPASMCs) [5]Equipotent functional agonism
Metabolic half-lifeT1/2 ~5.6h (monkey) [8]Increased (theoretically)Potential for extended exposure in tracer studies
Primary applicationActive metabolite of selexipagMetabolic tracer and reference standardEnables drug disposition studies

Deuteration thus strategically optimizes MRE-269 for specialized applications—particularly as a stable isotopic tracer in pharmacokinetic studies—while preserving the intrinsic IP receptor agonist activity critical to its therapeutic function [5] [8].

Properties

CAS Number

1265295-15-5

Product Name

MRE-269-d8

Molecular Formula

C₂₅H₂₁D₈N₃O₃

Molecular Weight

427.57

Synonyms

2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d8 Acid; [4-[(5,6-Diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic-d8 Acid; _x000B_2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic-d8 Acid;_x000B_ACT 333679-d8; [4-[(5,6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.